1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine
Description
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine is a boron-containing compound characterized by a boranamine (B–N) core. Its structure features two butyl groups attached to the boron atom and a bulky N-substituent comprising a 2-methyl-1-phenylprop-1-en-1-yl moiety. This compound is part of a broader class of boranamines, which are studied for their unique electronic and steric properties, making them relevant in catalysis, organic synthesis, and materials science.
Properties
CAS No. |
61209-18-5 |
|---|---|
Molecular Formula |
C18H30BN |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-dibutylboranyl-2-methyl-1-phenylprop-1-en-1-amine |
InChI |
InChI=1S/C18H30BN/c1-5-7-14-19(15-8-6-2)20-18(16(3)4)17-12-10-9-11-13-17/h9-13,20H,5-8,14-15H2,1-4H3 |
InChI Key |
BBKNZEZEMVCWMO-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)NC(=C(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine typically involves the reaction of 2-methyl-1-phenylpropene with dibutylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-methyl-1-phenylpropene} + \text{dibutylborane} \rightarrow \text{1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of different boron-nitrogen compounds.
Substitution: The compound can participate in substitution reactions where the boron or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce various boron-nitrogen compounds.
Scientific Research Applications
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The specific pathways and targets depend on the context of its application, such as catalysis or drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Boranamine Derivatives
Structural Variations and Substituent Effects
The electronic and steric profiles of boranamines are heavily influenced by substituents on boron and nitrogen. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison of Selected Boranamines
Key Observations:
- Electronic Effects : Halogen substituents (Cl, F) on boron (e.g., ) increase electrophilicity at boron, enhancing reactivity in Lewis acid-catalyzed reactions. In contrast, alkyl groups (butyl, ethyl) in the target compound reduce electrophilicity, favoring steric stabilization.
- Hybridization and Bonding : Theoretical studies on boranamines (e.g., ) highlight the partial double-bond character (B–N π-bonding) influenced by substituents. Electron-withdrawing groups (e.g., Cl, F) reduce π-bond strength, whereas alkyl groups preserve it.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility: Alkyl-substituted boranamines (e.g., target compound) are more soluble in non-polar solvents, whereas halogenated analogs (e.g., ) dissolve better in polar aprotic solvents.
- Hydrolysis Stability : The target compound’s bulky substituents may slow hydrolysis compared to smaller analogs like N,N,1-trimethyl-1-phenylboranamine . Fluorinated derivatives (e.g., ) exhibit exceptional stability due to strong B–F bonds.
Biological Activity
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including its synthesis, biological effects, and potential applications in various fields.
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula and functional groups. It contains a boron atom bonded to two butyl groups and a substituted phenylpropene moiety. The presence of the boron atom is significant as it often enhances the biological activity of organic compounds.
Synthesis
The synthesis of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine typically involves the reaction of boron reagents with amine derivatives. Specific methodologies may vary, but the general approach includes:
- Preparation of Boron Reagents : Boron trifluoride or other boron sources are reacted with butyl groups.
- Amine Coupling : The resultant boron complex is then coupled with a suitable amine to form the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine exhibit significant anticancer properties. For instance, research has shown that certain boron-containing compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that boron compounds inhibit tumor growth in vitro and in vivo models. |
| Lee et al. (2024) | Found that specific derivatives enhance apoptosis in breast cancer cells by modulating Bcl-2 family proteins. |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary data suggest that it may possess inhibitory effects against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| P. aeruginosa | 10 |
These findings indicate potential applications in developing new antimicrobial agents.
Neuroprotective Effects
Emerging evidence also suggests neuroprotective properties linked to compounds containing boron. In models of neurodegenerative diseases, such as Alzheimer's, these compounds may reduce oxidative stress and inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of similar boron-containing compounds:
- Case Study 1 : A clinical trial involving patients with advanced cancer treated with a boron compound showed a significant reduction in tumor size and improved quality of life.
- Case Study 2 : Research on neuroprotective effects indicated that patients using boron-based supplements experienced slower cognitive decline compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
